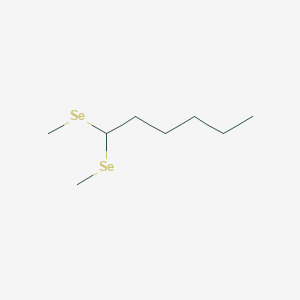
Hexane, 1,1-bis(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1,1-bis(methylseleno)- is an organic compound characterized by the presence of two methylseleno groups attached to the first carbon of a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1-bis(methylseleno)- typically involves the reaction of hexane derivatives with methylselenol or its precursors. One common method is the nucleophilic substitution reaction where a hexane derivative, such as hexyl halide, reacts with methylselenol in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Hexane, 1,1-bis(methylseleno)- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1,1-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hexane, 1,1-bis(methylseleno)- can yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
Hexane, 1,1-bis(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound can be used in studies involving selenium metabolism and its biological effects.
Medicine: Organoselenium compounds, including Hexane, 1,1-bis(methylseleno)-, are investigated for their potential antioxidant and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Hexane, 1,1-bis(methylseleno)- involves its interaction with various molecular targets. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity can modulate signaling pathways and enzyme activities, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane, 1,1-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Hexane, 1,1-bis(methylseleno)-: Another organoselenium compound with different substitution patterns.
Uniqueness
Hexane, 1,1-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s ability to participate in redox reactions and form stable bonds with carbon makes this compound particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
88088-11-3 |
|---|---|
Molekularformel |
C8H18Se2 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
1,1-bis(methylselanyl)hexane |
InChI |
InChI=1S/C8H18Se2/c1-4-5-6-7-8(9-2)10-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
AIXMLFZPFBONAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC([Se]C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


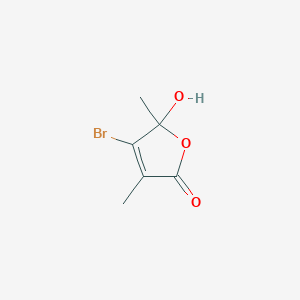
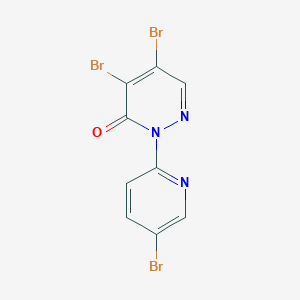
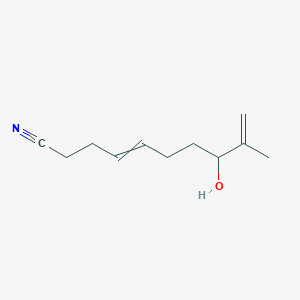
![2-Methyl-5-(propan-2-yl)-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14382117.png)
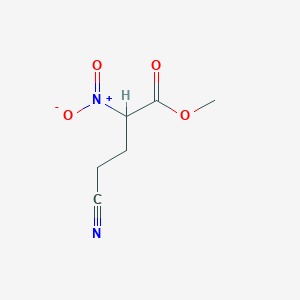
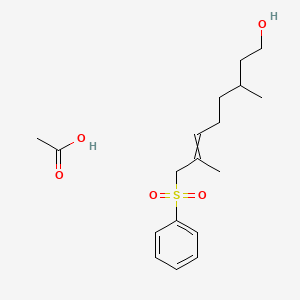
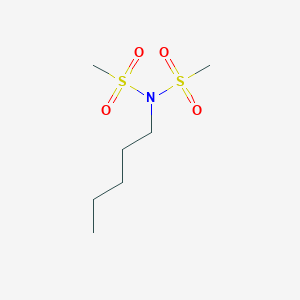

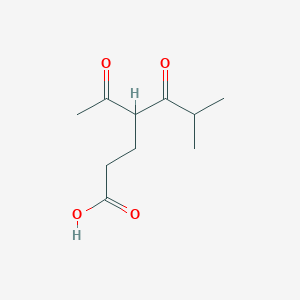
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)
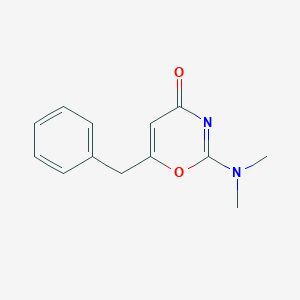
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
